[1-Hidroxi-1-fosfono-2-(2,4,5-trideuterioimidazol-1-il)etil]ácido fosfónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zoledronic-d3 Acid: is a synthetic compound characterized by the presence of phosphonic acid groups and a deuterated imidazole ring
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It may be employed in the synthesis of advanced materials with unique properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it valuable in biochemical research.
Labeling Studies: Its deuterated nature makes it useful in labeling studies to track molecular interactions.
Medicine:
Drug Development: The compound’s unique structure may be explored for potential therapeutic applications, including as a drug candidate for specific diseases.
Diagnostic Imaging: Its properties can be utilized in diagnostic imaging techniques.
Industry:
Corrosion Inhibition: The compound may be used as a corrosion inhibitor in industrial applications.
Water Treatment: It can be employed in water treatment processes to prevent scale formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zoledronic-d3 Acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as deuterated imidazole and phosphonic acid derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Zoledronic-d3 Acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce various substituted imidazole compounds.
Mecanismo De Acción
The mechanism of action of Zoledronic-d3 Acid involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, while the imidazole ring may interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
[1-Hydroxy-1-phosphono-2-(imidazol-1-yl)ethyl]phosphonic acid: This compound lacks the deuterium atoms present in Zoledronic-d3 Acid.
[1-Hydroxy-1-phosphono-2-(benzimidazol-1-yl)ethyl]phosphonic acid: This compound features a benzimidazole ring instead of an imidazole ring.
Uniqueness: The presence of deuterium atoms in Zoledronic-d3 Acid distinguishes it from similar compounds. Deuterium can influence the compound’s chemical and physical properties, potentially enhancing its stability and altering its reactivity.
Actividad Biológica
Zoledronic acid (ZOL), a third-generation nitrogen-containing bisphosphonate, is primarily utilized for treating conditions associated with bone resorption, including osteoporosis and malignancy-associated hypercalcemia. This article delves into the biological activity of Zoledronic-d3 acid, examining its mechanisms of action, clinical efficacy, and potential applications in cancer treatment.
Zoledronic acid exerts its effects by inhibiting osteoclast-mediated bone resorption. The compound binds to hydroxyapatite in the bone matrix, and upon osteoclast activity, it is released and taken up by these cells. This leads to the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical for the prenylation of small GTPases such as Ras. The inhibition results in reduced osteoclast function and subsequent decrease in bone turnover markers like beta-C-terminal telopeptides (β-CTx) and alkaline phosphatase (ALP) .
Biological Activity in Cancer Treatment
Recent studies have highlighted ZOL's antiproliferative effects on various cancer cell lines. For instance, ZOL has demonstrated significant growth inhibition and induction of apoptosis in pancreatic cancer cells (BxPC-3, CFPAC-1, PANC-1) through the activation of caspase-9 and poly(ADP-ribose) polymerase (PARP) pathways . The compound interferes with key signaling pathways associated with cancer cell survival, notably the p21 ras/Raf1/MEK/ERK1-2 pathway .
Table 1: Summary of Biological Activities of Zoledronic Acid
Biological Activity | Effect | Cell Type |
---|---|---|
Antiproliferative | Growth inhibition | Pancreatic cancer cells |
Induction of Apoptosis | Activation of caspase-9 | Pancreatic cancer cells |
Inhibition of Signaling Pathways | Downregulation of p21 ras | Pancreatic cancer cells |
Bone Density Improvement | Increased bone mineral density | Osteoporosis patients |
Clinical Efficacy in Osteoporosis
In clinical settings, ZOL has been shown to enhance bone mineral density (BMD) significantly in patients with osteoporosis. A study involving 660 postmenopausal women indicated that ZOL treatment resulted in a lower incidence of clinical fractures compared to placebo over a three-year period . The results demonstrated a significant increase in BMD at critical sites such as the femoral neck and total hip .
Table 2: Clinical Outcomes of Zoledronic Acid in Osteoporosis
Outcome Measure | ZOL Group | Placebo Group | Statistical Significance |
---|---|---|---|
Incidence of Clinical Fractures | Lower | Higher | P < 0.05 |
Bone Mineral Density (BMD) | Increased | No significant change | P < 0.05 |
Quality of Life Scores | Higher | Lower | P < 0.05 |
Case Studies and Research Findings
A recent cohort study assessed the efficacy of ZOL combined with calcium carbonate and vitamin D3 in treating osteoporosis post-percutaneous kyphoplasty. The findings revealed that patients receiving ZOL exhibited significantly improved pain scores and quality of life metrics compared to those receiving standard treatment . Moreover, there were no significant differences in adverse reactions between groups, underscoring ZOL's safety profile .
Propiedades
IUPAC Name |
[1-hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRASPMIURGNCCH-KYKRLZBASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O7P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.